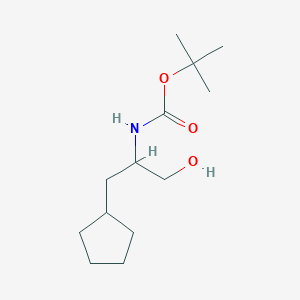
4-Acetyl-2-chlorobenzoic acid
説明
4-Acetyl-2-chlorobenzoic acid is a chemical compound with the molecular formula C9H7ClO3 and a molecular weight of 198.61 . It is a solid substance at room temperature .
Molecular Structure Analysis
The InChI code for 4-Acetyl-2-chlorobenzoic acid is 1S/C9H7ClO3/c1-5(11)6-2-3-7(9(12)13)8(10)4-6/h2-4H,1H3,(H,12,13) . This indicates that the molecule consists of a benzene ring with a chlorine atom and an acetyl group attached to it.Physical And Chemical Properties Analysis
4-Acetyl-2-chlorobenzoic acid is a solid substance at room temperature . It has a molecular weight of 198.61 .科学的研究の応用
Photodecomposition Studies
4-Acetyl-2-chlorobenzoic acid, a derivative of chlorobenzoic acids, has been studied in the context of photodecomposition. Research indicates that under ultraviolet irradiation, chlorobenzoic acids can undergo a chemical transformation where chlorine is replaced by hydroxyl and hydrogen, leading to the formation of hydroxybenzoic acids and benzoic acid itself. In one study, 4-chlorobenzoic acid was specifically examined, showing significant conversion to benzoic acid, among other products (Crosby & Leitis, 1969).
Enzymatic Reaction Mechanisms
The enzyme 4-Chlorobenzoate:CoA ligase (CBAL), which catalyzes the synthesis of 4-chlorobenzoyl-CoA, has been structurally analyzed. This enzyme is involved in the degradation pathway of 4-chlorobenzoate in PCB-degrading bacteria. Studies on its crystal structure provide insights into its catalytic mechanisms, which can be relevant for understanding the biochemical properties of related chlorobenzoic acids, including 4-Acetyl-2-chlorobenzoic acid (Gulick, Lu, & Dunaway-Mariano, 2004).
Solubility and Thermodynamic Studies
Research has been conducted on the solubility and thermodynamic properties of chlorobenzoic acids in various organic solvents, providing valuable data for the optimization of purification processes. Such studies are essential for understanding the physical and chemical behavior of these compounds, including 4-Acetyl-2-chlorobenzoic acid, under different environmental conditions (Li, Wang, Cong, Du, & Zhao, 2017).
Environmental Degradation Studies
Investigations into the aerobic degradation of pollutants like DDT have revealed the formation of chlorobenzoic acids as intermediate products. This highlights the environmental relevance of these compounds, including 4-Acetyl-2-chlorobenzoic acid, in the biotransformation of persistent organic pollutants (Nadeau, Menn, Breen, & Sayler, 1994).
Bioremediation Potential
Studies on the biodegradation of chlorobenzoic acids, including 4-chlorobenzoic acid, by various microorganisms suggest potential applications in bioremediation. These findings are crucial for developing strategies to remove such toxic compounds from polluted environments, which could also apply to 4-Acetyl-2-chlorobenzoic acid (Samadi, Sharifi, Ghobadi Nejad, Hasan-Zadeh, & Yaghmaei, 2020).
Safety and Hazards
4-Acetyl-2-chlorobenzoic acid is classified under the GHS07 hazard class. It has the signal word “Warning” and is associated with the hazard statements H302, H315, H319, and H335 . These statements indicate that the compound may be harmful if swallowed, may cause skin and eye irritation, and may cause respiratory irritation .
特性
IUPAC Name |
4-acetyl-2-chlorobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClO3/c1-5(11)6-2-3-7(9(12)13)8(10)4-6/h2-4H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KASJLCWKGSURCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Acetyl-2-chlorobenzoic acid | |
CAS RN |
115382-35-9 | |
| Record name | 4-Acetyl-2-chlorobenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-Benzyl-2,7-diazaspiro[4.4]nonane dihydrochloride](/img/structure/B1445433.png)



![3-Bromo-6-iodoimidazo[1,2-A]pyridine](/img/structure/B1445439.png)





![1H,2H,3H,4H-pyrazino[1,2-a]indole hydrochloride](/img/structure/B1445448.png)
![{Spiro[2.5]octan-6-yl}methanamine hydrochloride](/img/structure/B1445451.png)